Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate
Description
Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate is a substituted methyl benzoate ester characterized by a methyl group at the 2-position of the benzene ring and a pyrrolidin-3-yloxy group at the 4-position. This structural complexity may influence its physicochemical properties, biological interactions, and applications in fields such as pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-methyl-4-pyrrolidin-3-yloxybenzoate |
InChI |
InChI=1S/C13H17NO3/c1-9-7-10(17-11-5-6-14-8-11)3-4-12(9)13(15)16-2/h3-4,7,11,14H,5-6,8H2,1-2H3 |
InChI Key |
SBLBDXUTKSFYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism
The reaction proceeds via a two-step mechanism:
Yield and Optimization
-
Optimization Strategies :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a stereospecific alternative for forming the ether linkage between pyrrolidin-3-ol and the benzoate backbone. This method is advantageous for retaining chirality in the pyrrolidine ring.
Reaction Components
-
Benzoic Acid Derivative : 4-Hydroxy-2-methylbenzoic acid
-
Alcohol : Pyrrolidin-3-ol
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature.
Procedure
-
Esterification : 4-Hydroxy-2-methylbenzoic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol.
-
Mitsunobu Coupling : The ester reacts with pyrrolidin-3-ol under Mitsunobu conditions to form the ether bond.
Yield and Challenges
-
Yield : 50–60% after purification.
-
Challenges :
One-Pot Synthesis via Reductive Amination
A streamlined one-pot method combines esterification, oxidation, and reductive amination to assemble the target molecule. This approach reduces intermediate isolation steps.
Key Steps
-
Esterification : 2-Methyl-4-hydroxybenzoic acid is methylated using methanol and H₂SO₄.
-
Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent.
-
Reductive Amination : The ketone reacts with pyrrolidin-3-amine under hydrogenation conditions (H₂, Pd/C).
Yield and Efficiency
-
Overall Yield : 40–45%
-
Time : 48 hours (including purification).
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–76 | 120–140 | High yield, simple reagents | Requires high temperature |
| Mitsunobu Reaction | 50–60 | 0–25 | Stereospecific | Costly reagents, moisture-sensitive |
| Palladium Catalysis | 70–75 | 80–90 | Mild conditions, scalable | Catalyst cost, ligand synthesis |
| One-Pot Synthesis | 40–45 | 25–100 | Reduced isolation steps | Low overall yield |
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization relies on:
-
¹H NMR : Key signals include the ester methyl group (δ 3.8–3.9 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 235.28 [M+H]⁺.
Industrial-Scale Considerations
For bulk production, the nucleophilic substitution method is preferred due to its scalability and cost-effectiveness. Challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-methyl-4-(pyrrolidin-3-yloxy)benzoic acid.
Reduction: 2-methyl-4-(pyrrolidin-3-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below contrasts Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate with selected benzoate esters from the literature, focusing on substituent effects:
*Estimated based on structural formula.
Analysis of Substituent Impacts
Polarity and Solubility: The pyrrolidin-3-yloxy group introduces a nitrogen atom, increasing polarity and water solubility compared to non-nitrogenated analogs like methyl 2-methylbenzoate or benzyl benzoate. This aligns with trends observed in alkyl benzoates, where polar substituents (e.g., methoxy) enhance solubility in polar solvents . In contrast, methyl 2-methylbenzoate’s lipophilicity (logP ~2.1) makes it suitable for hydrophobic applications .
Biological Activity: Benzoates with nitrogen-containing groups (e.g., pyrrolidine) may exhibit unique receptor-binding profiles. For instance, benzyl benzoate is a known insect repellent , while methyl benzoate attracts pollinators due to its odor .
Toxicity: Alkyl benzoates like methyl and ethyl derivatives show low acute toxicity (e.g., methyl benzoate LD₅₀ >2,000 mg/kg in rats) . The pyrrolidine group’s basicity might influence metabolic pathways, possibly increasing renal clearance or altering cytotoxicity compared to non-basic analogs.
Research Findings and Hypotheses
- Synthetic Feasibility: this compound could be synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, leveraging methods used for similar alkoxy-substituted benzoates .
- Odor Profile: Unlike methyl benzoate (floral) or benzyl benzoate (almond-like), the pyrrolidine moiety may introduce earthy or amine-like notes, though empirical data are lacking .
- Pharmacological Potential: Pyrrolidine-containing compounds often exhibit bioactivity (e.g., enzyme inhibition). This benzoate derivative may serve as a scaffold for drug development, contrasting with simpler alkyl benzoates used in cosmetics .
Biological Activity
Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is , and it features a benzoate core substituted with a pyrrolidine moiety. This structure is significant for its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyrrolidine ring may facilitate binding to neurotransmitter receptors or other enzyme systems, influencing physiological processes such as:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, disrupting microbial cell membranes and interfering with metabolic pathways .
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Efficacy
Numerous studies have reported on the antimicrobial efficacy of this compound. In vitro tests have shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Bacillus subtilis | 100 µg/mL |
These results indicate that this compound has promising antibacterial properties, particularly against resistant strains .
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted by researchers evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the pyrrolidine ring was crucial for enhancing antibacterial activity. -
Case Study on Anti-inflammatory Properties :
Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. Mice treated with this compound showed reduced swelling and lower levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings
Recent research has expanded understanding of the compound's biological properties:
- Cytotoxicity : Preliminary cytotoxicity assays indicated that while the compound exhibits antimicrobial properties, it also shows selective cytotoxicity towards certain cancer cell lines, suggesting potential as an anticancer agent.
- Synergistic Effects : Combinations of this compound with other antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidin-3-yloxy group can be introduced via Mitsunobu reactions or SN2 displacement using pyrrolidine derivatives. Key conditions include:
-
Temperature : 0–25°C to minimize side reactions (e.g., epimerization) .
-
Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
-
Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates .
-
Yield Optimization : Use of protecting groups (e.g., Boc) for the pyrrolidine moiety to prevent unwanted side reactions .
Table 1 : Representative Synthetic Routes
Method Key Reagents/Conditions Yield (%) Purity (%) Reference Mitsunobu Reaction DIAD, PPh₃, THF, 0°C 65–75 ≥95 SN2 Displacement K₂CO₃, DMF, 80°C 50–60 90–95
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect stereoisomers. The benzoate ester’s carbonyl signal typically appears at ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 278.1392 for C₁₄H₁₉NO₃) .
- X-ray Crystallography : SHELX software suite for resolving absolute configuration and crystal packing .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions often arise from differences in assay conditions or compound purity. Strategies include:
- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and include positive controls (e.g., known agonists/antagonists) .
- Purity Verification : Re-characterize batches using orthogonal methods (e.g., NMR + HPLC-MS) to exclude impurities contributing to false activity .
- Dose-Response Studies : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency discrepancies .
Q. What computational approaches predict the compound’s interaction with biological targets, and how do stereochemical factors influence binding?
- Answer :
-
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., enzymes or receptors). The pyrrolidine ring’s stereochemistry (3R vs. 3S) significantly impacts hydrogen-bonding and hydrophobic interactions .
-
Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time. For example, the 2-methyl group on the benzoate may sterically hinder rotation, stabilizing interactions in hydrophobic pockets .
-
Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and guide SAR studies .
Table 2 : Key Stereochemical Considerations
Stereoisomer Target Affinity (Ki, nM) Solubility (mg/mL) Reference 3R 12 ± 2 1.8 3S 450 ± 50 0.9
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Answer :
- pH Stability : Hydrolysis of the ester group occurs at pH > 8, requiring buffered solutions (pH 5–7) for long-term storage .
- Thermal Stability : Decomposition above 60°C (TGA data) necessitates low-temperature storage (-20°C) and inert atmospheres during reactions .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials are recommended .
Methodological Guidelines
- Synthetic Reproducibility : Always validate reaction scalability by testing milligram-to-gram transitions, noting exothermicity or precipitation .
- Data Interpretation : Cross-reference crystallographic data (SHELXL-refined structures) with computational models to confirm stereochemical assignments .
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., methyl trifluoromethanesulfonate in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
